molecular formula C9H7NO2 B182192 Isoquinoline-1,3(2H,4H)-dione CAS No. 4456-77-3

Isoquinoline-1,3(2H,4H)-dione

Cat. No.: B182192
CAS No.: 4456-77-3
M. Wt: 161.16 g/mol
InChI Key: QGNQEODJYRGEJX-UHFFFAOYSA-N
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Description

Isoquinoline-1,3(2H,4H)-dione is a heterocyclic compound that features a fused ring system consisting of an isoquinoline core with two carbonyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinoline-1,3(2H,4H)-dione can be synthesized through various methods. One common approach involves the oxidative decarbonylative coupling of aliphatic aldehydes with methacryloyl benzamides under metal-free conditions . This reaction proceeds through subsequent decarbonylation, radical addition, and cyclization processes, providing a convenient route to generate isoquinoline-1,3(2H,4H)-diones.

Another method involves the visible-light-promoted reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature . This reaction proceeds smoothly with various substituents on the substrates, yielding the corresponding products in good to excellent yields.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow electrosynthesis. This method utilizes a continuous-flow electrolytic cell under metal-free and oxidant-free conditions, allowing for the efficient and green synthesis of the compound . This approach is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Air or other oxidizing agents.

    Reduction: Sodium borohydride.

    Substitution: Palladium catalysts and aryl halides.

Major Products:

    Oxidation: Isoquinoline-1,3,4(2H)-triones.

    Reduction: 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives.

    Substitution: 4-aryl isoquinolinedione derivatives.

Mechanism of Action

The mechanism of action of isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes and signaling pathways. For example, its derivatives may inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Isoquinoline-1,3(2H,4H)-dione can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structural features, which allow for diverse chemical modifications and applications. Its ability to undergo various reactions and form different derivatives makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h1-4H,5H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNQEODJYRGEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325194
Record name Isoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4456-77-3
Record name 1,3(2H,4H)-Isoquinolinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004456773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homophthalimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409146
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3(2H,4H)-ISOQUINOLINEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36C8TUT4R4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of homophthalic acid (200 g, 1.09 mol) and urea (80 g, 1.31 mol) was ground to a fine powder then heated at 175-185° C. until it had melted then resolidified. The mixture was cooled to ambient temperature, methanol (500 ml) was added, then the mixture was heated under reflux for 20 minutes, filtered, and allowed to cool to ambient temperature. The resulting solid was collected by filtration, washed with methanol and dried in vacuo to give homophthalimide (60 g, 34%) as a solid; m.pt. 235-240° C.; δH 4.0 (2H, s), 7.3-7.75 (3H, m), 8.10 (1H, d), 11.20 (1H, br s).
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
34%

Synthesis routes and methods II

Procedure details

2-(Carboxymethyl)benzoic acid (10 g, 55.6 mmol) was dissolved in concentrated NH4OH (15 mL) and then was evaporated to dryness under reduced pressure. The process was repeated with additional NH4OH (5 mL). The resulting residue was treated with 1,2-dichlorobenzene (20 mL) and heated with stirring at 200° C. without a condenser allowing the solvent to evaporate. The concentrated mixture was allowed to cool to room temperature, diluted with methanol (20 mL), and allowed to stand overnight. The precipitate was collected by filtration, washed with methanol, and dried under reduced pressure to provide the title compound as tan needles (6.6 g, 74%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
74%

Synthesis routes and methods III

Procedure details

Homophthalic anhydride (20 g) and urea (60 g) were reacted at 170° C. for 1 hr. The reaction mixture was cooled, water (500 ml) was added thereto, and then the resulting precipitates were collected by filtration. The precipitate were washed with water and dried in hot air, to give 10.5 g of homophthalimide as a white powder.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Homophthalic anhydride (1.62 g, 10 mmol) and ammonium carbonate (1.61 g, 10 mmol) are ground in a mortar and then slowly heated to fusion at about 280° C. After 2 h, the reaction mixture is allowed to cool. The product is practically pure and needs no further treatment. Thus homophthalimide is obtained in 95% yield (153 mg).
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Isoquinoline-1,3(2H,4H)-dione interact with HIV-1?

A1: Research indicates that 2-hydroxy-4-methoxycarbonyl-isoquinoline-1,3(2H,4H)-dione inhibits the ribonuclease H (RNase H) function of HIV-1 reverse transcriptase. [] This enzymatic function is crucial for viral replication. The compound's antiviral activity is believed to stem from this specific inhibition. []

Q2: What is the significance of this compound's interaction with CDK4?

A2: this compound derivatives have demonstrated potent and selective inhibition of cyclin-dependent kinase 4 (CDK4). [] CDK4, when complexed with cyclin D1, plays a critical role in cell cycle regulation. Aberrant CDK4/cyclin D1 activity can lead to uncontrolled cell proliferation, a hallmark of cancer. [] Therefore, this compound derivatives hold promise as potential anti-tumor agents by targeting this pathway.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C9H7NO2, and its molecular weight is 161.16 g/mol.

Q4: Is there information available regarding the spectroscopic data of this compound and its derivatives?

A4: Yes, various spectroscopic techniques have been employed to characterize this compound and its derivatives. For instance, studies have used spectroscopic methods to investigate the interaction of 2-hydroxythis compound with magnesium (Mg2+) and manganese (Mn2+) ions. [] This research revealed that the compound forms a 1:1 complex with Mg2+ and a 1:2 complex with Mn2+, requiring enolization of the ligand for complex formation. [] Electron spin resonance (ESR) spectroscopy further revealed a redox reaction between the ligand and Mn2+, resulting in the production of superoxide anions. []

Q5: Are there studies investigating the stability of this compound under various conditions?

A5: While the provided research papers do not explicitly focus on material compatibility or stability under diverse conditions, the successful synthesis of various this compound derivatives suggests a degree of stability under the reaction conditions employed. Further research is needed to fully explore its performance and application potential under various environmental and chemical conditions.

Q6: Does this compound exhibit catalytic properties?

A6: The provided research primarily focuses on the biological activity and synthesis of this compound and its derivatives. There is no direct evidence presented to suggest inherent catalytic properties for this compound class.

Q7: Have computational methods been used to study this compound derivatives?

A7: Yes, computational chemistry, particularly molecular modeling, has been employed to understand the interaction of this compound derivatives with their biological targets. For example, CDK4 mimic models have been developed to explain the binding, potency, and selectivity of this compound-based CDK4 inhibitors. [, ] These models help to visualize the binding interactions and guide the design of novel derivatives with improved activity.

Q8: Are there any quantitative structure-activity relationship (QSAR) studies for these compounds?

A8: While not extensively detailed in the provided abstracts, some research has explored QSAR models to predict the CDK4 inhibitory activity of substituted 4-aminomethylene isoquinoline-1,3-diones. [, ] Such studies are crucial for understanding how structural modifications influence biological activity and can accelerate the drug discovery process.

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